4-nitro-N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]benzamide
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Overview
Description
4-nitro-N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]benzamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties . The presence of the nitro group and the thiadiazole ring in its structure contributes to its unique chemical and biological characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitro-N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting thiosemicarbazide with carboxylic acids or their derivatives under acidic conditions.
Introduction of the Nitro Group: The nitro group is introduced through nitration reactions, often using a mixture of concentrated nitric and sulfuric acids.
Attachment of the Phenoxypropyl Group: The phenoxypropyl group is attached via nucleophilic substitution reactions, where the phenoxypropyl halide reacts with the thiadiazole derivative.
Formation of the Benzamide Moiety: The final step involves the formation of the benzamide moiety by reacting the intermediate with benzoyl chloride under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, reaction time, and the use of catalysts to enhance the efficiency of each step .
Chemical Reactions Analysis
Types of Reactions
4-nitro-N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The phenoxypropyl group can be substituted with other nucleophiles.
Hydrolysis: The benzamide moiety can undergo hydrolysis to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and metal catalysts.
Substitution: Reagents such as alkyl halides and strong bases are used.
Hydrolysis: Acidic or basic conditions are employed to facilitate hydrolysis.
Major Products
Reduction: Formation of 4-amino-N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]benzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: Formation of the corresponding carboxylic acid and amine.
Scientific Research Applications
4-nitro-N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing other biologically active compounds.
Biology: Studied for its potential anticancer and antibacterial properties.
Medicine: Investigated for its role in developing new therapeutic agents.
Industry: Utilized in the synthesis of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 4-nitro-N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
N-(5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl)benzamide: Known for its anticancer properties.
N-(1,3,4-Oxadiazol-2-yl)benzamides: Exhibits antibacterial activity against drug-resistant bacteria
Uniqueness
4-nitro-N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]benzamide is unique due to its combination of a nitro group, phenoxypropyl group, and thiadiazole ring, which contribute to its diverse biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C18H16N4O4S |
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Molecular Weight |
384.4 g/mol |
IUPAC Name |
4-nitro-N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]benzamide |
InChI |
InChI=1S/C18H16N4O4S/c23-17(13-8-10-14(11-9-13)22(24)25)19-18-21-20-16(27-18)7-4-12-26-15-5-2-1-3-6-15/h1-3,5-6,8-11H,4,7,12H2,(H,19,21,23) |
InChI Key |
LNUHYDZBYAOZSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCCCC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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